molecular formula C18H16FN3O4 B2432624 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 941914-84-7

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2432624
CAS No.: 941914-84-7
M. Wt: 357.341
InChI Key: IGEVZIBSRQYTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic compound based on the 1,3,4-oxadiazole scaffold, a five-membered heterocyclic ring known for its significant potential in medicinal chemistry research . The 1,3,4-oxadiazole core is a thermostable pharmacophore of high interest due to its ability to interact with diverse biological targets, particularly enzymes overexpressed in pathological cell lines . This specific derivative is designed for investigative purposes in oncology and enzymology. Researchers can utilize this compound to probe mechanisms of cancer cell proliferation and to develop novel targeted therapies. Its molecular structure, incorporating both dimethoxyphenyl and fluorophenyl groups, suggests potential for selective interaction with enzyme active sites. Conjugates of 1,3,4-oxadiazole have demonstrated compelling bioactivity in research models by inhibiting key enzymes involved in cancer progression, such as thymidylate synthase, topoisomerase II, histone deacetylase (HDAC), telomerase, and thymidine phosphorylase . The structural motif represents a valuable hybrid pharmacophore, where the 1,3,4-oxadiazole ring is combined with other bioactive components to create molecules with enhanced or multi-modal mechanisms of action . This compound is supplied exclusively for use in non-clinical laboratory studies to further our understanding of these mechanisms. It is intended for use by qualified researchers in controlled settings and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c1-24-14-8-5-12(10-15(14)25-2)17-21-22-18(26-17)20-16(23)9-11-3-6-13(19)7-4-11/h3-8,10H,9H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEVZIBSRQYTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide intermediate with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a 3,4-dimethoxyphenyl derivative, such as 3,4-dimethoxybenzoyl chloride, in the presence of a base like triethylamine.

    Attachment of the 4-fluorophenyl group: The final step involves the acylation of the oxadiazole intermediate with a 4-fluorophenyl acetic acid derivative, such as 4-fluorophenylacetyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer activity. The specific compound has been studied for its efficacy against various cancer cell lines.

Case Studies and Findings

  • Salahuddin et al. conducted a study where they synthesized various substituted 1,3,4-oxadiazole derivatives and screened them for anticancer activity. The results showed that certain derivatives exhibited potent growth inhibition against CNS and renal cancer cell lines at a concentration of 105M10^{-5}M .
  • Another study highlighted the synthesis of new 1,3,4-oxadiazole derivatives with sulfonamide groups. One compound demonstrated high antiproliferative activity against multiple cancer types, including breast and melanoma cell lines, achieving inhibition rates above 80% .

Biological Targets

  • Inhibition of Enzymatic Activity : Research has shown that 1,3,4-oxadiazole derivatives can inhibit key enzymes involved in tumor growth and metastasis. For instance, some derivatives have been identified as potent inhibitors of α-amylase, which is relevant for metabolic regulation in cancer .
  • Induction of Apoptosis : Certain studies suggest that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is particularly relevant in the context of designing targeted therapies that minimize damage to healthy tissues .

Other Pharmacological Activities

Beyond anticancer applications, N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide has been investigated for other therapeutic potentials.

Anti-inflammatory Effects

Research has indicated that some oxadiazole derivatives possess anti-inflammatory properties. For example:

  • Compounds similar to this compound have shown promise in reducing inflammation markers in vitro compared to standard anti-inflammatory drugs .

Analgesic Activity

Some studies have reported analgesic effects associated with oxadiazole derivatives. These compounds may provide relief from pain through mechanisms involving the inhibition of cyclooxygenase enzymes (COX), which are key players in inflammation and pain pathways .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
AnticancerInhibition of tumor growthSignificant growth inhibition in various cancer cell lines at low concentrations
MechanismEnzyme inhibition & apoptosisPotential to inhibit α-amylase and induce apoptotic pathways
Anti-inflammatoryReduction of inflammation markersComparable efficacy to established anti-inflammatory drugs
AnalgesicPain relief through COX inhibitionNotable analgesic activity reported

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other essential cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
  • 1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone

Uniqueness

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts specific chemical and biological properties

Biological Activity

N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activities. The oxadiazole ring enhances interactions with biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of oxadiazoles can inhibit growth in various cancer cell lines. For instance, compounds similar to this compound have demonstrated growth inhibition with IC50 values ranging from 0.20 to 48 µM across different cancer types .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and other diseases. The presence of the fluorine atom and methoxy groups may enhance binding affinity to target enzymes or receptors. For example, it has shown potential as an inhibitor of carbonic anhydrase (CA), which plays a crucial role in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key features influencing its activity include:

  • Oxadiazole Ring : Essential for anticancer activity due to its ability to interact with cellular targets.
  • Fluorine Substitution : Enhances lipophilicity and may improve bioavailability.
  • Methoxy Groups : Contribute to electron donation, potentially increasing receptor binding affinity.

A comparative analysis of similar compounds reveals that modifications in substituents can lead to variations in biological efficacy .

In Vitro Studies

In vitro studies have evaluated the antimicrobial and anticancer properties of this compound. For instance, derivatives were tested against various bacterial strains and cancer cell lines. The minimum inhibitory concentration (MIC) was determined for several derivatives, showing promising results against pathogens with MIC values as low as 0.22 μg/mL .

Toxicological Assessments

Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicate that this compound exhibits lower toxicity towards normal fibroblast cells compared to cancer cell lines, suggesting a favorable therapeutic index .

Q & A

Basic: What are the standard synthetic routes for constructing the 1,3,4-oxadiazole core in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of hydrazide intermediates. A common method involves reacting a carboxylic acid hydrazide with a carbonyl compound (e.g., via cyclodehydration using phosphorus oxychloride or polyphosphoric acid). For example, substituting 3,4-dimethoxyphenylhydrazine with a fluorophenylacetic acid derivative could initiate cyclization to form the oxadiazole ring . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products like thiadiazoles or triazoles. Confirm intermediate structures using LC-MS and 1^1H NMR before proceeding to cyclization .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm methoxy (δ3.84.0\delta \sim3.8–4.0 ppm) and fluorophenyl (δ7.07.5\delta \sim7.0–7.5 ppm) proton environments. 13^{13}C NMR should show carbonyl carbons (δ165170\delta \sim165–170 ppm) and oxadiazole carbons (δ160165\delta \sim160–165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C19H16FN3O4C_{19}H_{16}FN_3O_4, with a molecular ion peak at m/z=385.11m/z = 385.11 (calculated).
  • HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced: How can low yields during oxadiazole ring formation be addressed?

Low yields often stem from incomplete cyclization or competing side reactions. Mitigation strategies include:

  • Catalyst Optimization : Replace traditional POCl3_3 with Burgess reagent (less harsh, higher selectivity for oxadiazole formation) .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, improving yield by 15–20% .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to toluene .
    Validate improvements via TLC and quantitative 1^1H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Advanced: What analytical methods resolve structural isomerism in the oxadiazole moiety?

Isomerism (e.g., 1,2,4- vs. 1,3,4-oxadiazole) can be resolved using:

  • X-ray Crystallography : Definitive confirmation of regiochemistry via unit cell parameters and bond angles (e.g., oxadiazole N–N distance ~1.32 Å) .
  • IR Spectroscopy : Differentiate isomers via C=N stretching frequencies (1,3,4-oxadiazole: ~1610 cm1^{-1}; 1,2,4-oxadiazole: ~1580 cm1^{-1}) .
  • 2D NMR (HSQC/HMBC) : Correlate protons to adjacent carbons; oxadiazole protons show 3J^3J coupling to carbonyl carbons .

Basic: What in vitro assays are suitable for preliminary biological screening?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Test against lipoxygenase (LOX) or cyclooxygenase (COX) using spectrophotometric monitoring of substrate conversion (e.g., LOX: λ=234\lambda = 234 nm for conjugated diene formation) .
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can computational modeling guide SAR studies for this compound?

  • Docking Simulations : Use AutoDock Vina to predict binding to targets (e.g., COX-2 PDB: 5KIR). Prioritize fluorophenyl and oxadiazole moieties as key pharmacophores .
  • QSAR Analysis : Correlate substituent electronegativity (Hammett σ constants) with bioactivity. Methoxy groups enhance solubility but may reduce membrane permeability (clogP >3) .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .

Advanced: How to address discrepancies in biological activity between synthetic batches?

  • Purity Analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted hydrazide, <0.5% threshold) .
  • Polymorphism Screening : Perform PXRD to identify crystalline vs. amorphous forms (bioavailability varies by 10–30%) .
  • Solvent Residue Check : GC-MS for residual DMF or DMSO (ICH Q3C limits: DMF <880 ppm) .

Basic: What are the stability considerations for long-term storage?

  • Degradation Pathways : Hydrolysis of the acetamide bond under acidic/basic conditions. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
  • Storage Conditions : Lyophilize and store at –20°C under argon. Avoid aqueous buffers (use DMSO stock solutions) .
  • Light Sensitivity : UV-Vis spectroscopy to detect photodegradation (e.g., λmax\lambda_{\text{max}} shifts >5 nm indicate decomposition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.